Pomalidomide-d3

Isotopic enrichment Deuterium incorporation Stable isotope labeling

Quantitative LC-MS/MS bioanalysis requires an internal standard that is analytically distinct from the analyte. Unlabeled pomalidomide causes signal cross-talk, while glutarimide-labeled deuteroforms risk H/D back-exchange. Pomalidomide-d3 (CAS 2093128-28-8) solves this: • +3 Da mass shift with 99 atom% D enrichment - eliminates isotopic cross-talk • Deuterium at phthalimide ring (positions 5,6,7) - not exchangeable under alkaline extraction conditions • Batch-specific COA with ≥99.0% chemical purity - supports GLP合规 and ANDA bioequivalence studies

Molecular Formula C13H11N3O4
Molecular Weight 276.26 g/mol
Cat. No. B15621019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-d3
Molecular FormulaC13H11N3O4
Molecular Weight276.26 g/mol
Structural Identifiers
InChIInChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i1D,2D,3D
InChIKeyUVSMNLNDYGZFPF-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-d3: Stable-Labeled Internal Standard


Pomalidomide-d3 (CAS 2093128-28-8) is a deuterium-labeled isotopologue of the third-generation immunomodulatory agent pomalidomide, incorporating three deuterium atoms at the phthalimide ring (positions 5, 6, 7) . With a molecular weight of 276.27 Da—approximately 3 Da heavier than unlabeled pomalidomide (273.24 Da)—this compound is purpose-built as an internal standard for quantitative LC-MS/MS bioanalysis, enabling precise pharmacokinetic, metabolic, and biomarker studies . Unlike unlabeled pomalidomide, which is approved for treating relapsed/refractory multiple myeloma, Pomalidomide-d3 is supplied exclusively for research use and procurement as an analytical reference material .

Why Pomalidomide-d3 Cannot Be Substituted


Substituting Pomalidomide-d3 with unlabeled pomalidomide for use as an internal standard in LC-MS/MS workflows is analytically invalid: the two compounds co-elute chromatographically but produce identical precursor and product ions, making signal deconvolution impossible . Conversely, substituting with alternative deuterated forms such as Pomalidomide-d5 (labeling the glutarimide ring, +5 Da) or Pomalidomide-d4 (+4 Da) introduces different isotopic shift, chromatographic retention behavior, and potentially distinct isotopic stability profiles . The phthalimide-ring-specific deuteration of Pomalidomide-d3 positions it uniquely for studies where metabolic or exchangeable liability at the glutarimide 3′-position—the site of known chiral instability—must be avoided, as described in the patent literature on 3′-deutero-pomalidomide stabilization [1]. These differences create non-interchangeable analytical performance characteristics that directly affect method validation, regulatory compliance, and procurement specification.

Quantitative Comparator Evidence


Isotopic Enrichment vs. Natural Abundance

Pomalidomide-d3 (phthalimide-4,5,6-d3) is supplied at 99 atom% D isotopic enrichment . Unlabeled pomalidomide contains deuterium at only 0.015% natural abundance. This represents an enrichment factor of approximately 6,600-fold relative to unlabeled pomalidomide. The patent literature for 3′-deutero-pomalidomide explicitly defines isotopically enriched compounds as those exceeding the 0.015% natural deuterium background, and establishes enrichment thresholds of at least 30%, 50%, 90%, up to about 100% for the deuterated isotopologue class [1]. Pomalidomide-d3's 99% specification meets the highest tier of this enrichment classification.

Isotopic enrichment Deuterium incorporation Stable isotope labeling

Mass Shift Sufficiency for LC-MS/MS

Pomalidomide-d3 has a molecular weight of 276.27 Da, which is +3.03 Da heavier than unlabeled pomalidomide (273.24 Da) . Published analytical guidelines for stable-isotope-labeled internal standards specify that 'with small drug molecules (e.g., less than 1,000 mass units) a difference of three or more mass units is required' to avoid spectral overlap between the analyte and internal standard isotope patterns . Pomalidomide-d3's +3 Da shift precisely satisfies this minimum threshold. By comparison, Pomalidomide-d5 provides a +5 Da shift (278.27 Da vs. 273.24 Da), exceeding the minimum but offering no additional analytical advantage for most triple-quadrupole MRM methods while potentially incurring higher synthesis cost .

Mass spectrometry Internal standard Deuterium mass shift

Position-Specific Labeling and Stability

Pomalidomide-d3 incorporates deuterium at the phthalimide ring positions 5, 6, and 7, which are classified as 'not easily exchangeable for deuterium atoms' under physiological or mildly basic conditions [1]. In contrast, Pomalidomide-d5 incorporates deuterium at the glutarimide ring (positions 3, 4, 4, 5, 5), which includes the stereogenic 3′-carbon where the hydrogen is described in patent literature as 'acidic due to the presence of the adjacent carbonyl moiety' and susceptible to exchange under basic conditions [2]. The patent on 3′-deutero-pomalidomide explicitly claims that deuteration at the 3′ position stabilizes pomalidomide, indicating that the non-deuterated 3′ position in unlabeled pomalidomide is a site of chemical lability [3]. By labeling exclusively at the phthalimide ring, Pomalidomide-d3 avoids the potential for deuterium loss at the labile 3′ position during sample preparation or long-term storage, offering a distinct stability advantage over glutarimide-labeled analogs such as Pomalidomide-d5.

Deuterium exchange Metabolic stability Position-specific labeling

Analytical Purity Specifications

Pomalidomide-d3 is supplied at ≥99.0% purity (HPLC) by MedChemExpress and >98% by other vendors [1]. Unlabeled pomalidomide is available at a range of purity grades: MedChemExpress lists 99.85%, while other suppliers report ≥98% (HPLC) or 97% minimum . While the upper purity specification for unlabeled pomalidomide (99.85%) marginally exceeds that for Pomalidomide-d3, the deuterated compound's ≥99.0% specification remains fully adequate for internal standard use, where the primary requirement is the absence of interfering unlabeled pomalidomide (d0) carryover. Suppliers of Pomalidomide-d3 note that the compound should be re-analyzed for chemical purity after three years of storage under recommended conditions .

Chemical purity HPLC Certificate of Analysis

Procurement and Application Scenarios


LC-MS/MS Bioanalytical Method Development

Pomalidomide-d3 is the preferred internal standard for LC-MS/MS quantification of pomalidomide in pharmacokinetic studies. Its +3 Da mass shift satisfies the ≥3 Da minimum requirement for small-molecule internal standards, ensuring baseline resolution from the unlabeled analyte in MRM transitions . The 99 atom% D enrichment eliminates isotopic cross-talk from the d0 analyte's natural abundance pattern . Bioanalytical laboratories procuring Pomalidomide-d3 for method validation can reference published LC-MS/MS methods for pomalidomide determination in human plasma, where deuterated internal standards are the industry standard for matrix effect compensation and extraction recovery normalization.

Long-Term Stability and Isotopic Integrity

For stability-indicating assays or studies requiring prolonged sample storage under alkaline extraction conditions, Pomalidomide-d3 offers a key advantage: its deuterium labels are located at the phthalimide ring, classified as 'not easily exchangeable' under basic conditions, whereas the acidic 3′-position on the glutarimide ring—labeled in Pomalidomide-d5—is susceptible to H/D back-exchange [1]. This positional advantage, grounded in the patent literature on 3′-deutero-pomalidomide stabilization, makes Pomalidomide-d3 the more robust choice for workflows involving solid-phase extraction at elevated pH or long-term frozen stock solution storage exceeding three months.

Metabolic Tracing and Pathway Elucidation

In drug metabolism research, the phthalimide-specific labeling of Pomalidomide-d3 (positions 5, 6, 7) enables differentiation between metabolites arising from phthalimide ring oxidation and those from glutarimide ring hydrolysis or hydroxylation. When used alongside unlabeled pomalidomide in in vitro microsomal or hepatocyte incubations, Pomalidomide-d3 serves as a tracer that retains its +3 Da signature in all phthalimide-intact metabolites, while glutarimide-modified metabolites lose this mass tag. This labeling pattern is complementary to Pomalidomide-d5, which labels the glutarimide ring, allowing orthogonal metabolic pathway elucidation when both standards are used in parallel experiments .

Regulatory-Compliant Bioequivalence Studies

For generic pharmaceutical development requiring abbreviated new drug application (ANDA) bioequivalence studies, the use of a stable-isotope-labeled internal standard with documented isotopic enrichment (99 atom% D) and chemical purity (≥99.0%) is expected by regulatory agencies for the validated quantification of pomalidomide in biological matrices . Pomalidomide-d3's established supply chain through multiple ISO-certified vendors with batch-specific Certificates of Analysis supports audit-trail documentation requirements. The three-year re-analysis recommendation provides a defined expiry monitoring interval suitable for GLP-compliant standard operating procedures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.